While the provided literature lacks a specific synthesis protocol for 3-ethyl-3,9-diazabicyclo[4.2.1]nonane, one paper describes the synthesis of (±) 3-(6-nitro-2-quinolinyl)-[9-methyl-11C]-3,9-diazabicyclo-[4.2.1]-nonane ([11C-methyl]NS 4194) []. This synthesis utilizes [11C]CO2 as a starting material and involves multiple steps, including the preparation of the precursor (±) 9-H-3-[6-nitro-(2-quinolinyl)]-3,9-diazabicyclo-[4.2.1]-nonane.
Further investigation into similar bicyclic systems reveals a paper describing the synthesis of 9-methyl-3,9-diazabicyclo[4.2.1]nonane []. This synthesis might provide valuable insights into adapting the procedure for the 3-ethyl derivative.
Information on the structure of similar molecules like 3,9-diazabicyclo[4.2.1]nonane derivatives can be found in studies focused on their application as orexin receptor antagonists [, ]. These studies often employ techniques like X-ray crystallography and NMR spectroscopy to elucidate the structural features responsible for their biological activity.
For example, studies on 3,9-diazabicyclo[4.2.1]nonanes as dual orexin receptor antagonists suggest that these molecules bind to the orexin receptors, thereby blocking the binding of orexin neuropeptides and inhibiting downstream signaling pathways []. This interaction ultimately leads to the observed sleep-promoting effects.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5